![molecular formula C6H4N2O2S B1630278 Imidazo[5,1-B]thiazole-7-carboxylic acid CAS No. 211033-78-2](/img/structure/B1630278.png)
Imidazo[5,1-B]thiazole-7-carboxylic acid
Overview
Description
Imidazo[5,1-B]thiazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-B]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with acetoacetic ester in the presence of a brominating reagent such as CBrCl₃ . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-B]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted imidazo[5,1-B]thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pharmaceutical Development
Imidazo[5,1-b]thiazole-7-carboxylic acid has been identified as a promising candidate for developing pharmaceuticals targeting various diseases. Its unique structural features allow for interactions with biological targets, making it suitable for drug design.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of imidazo[5,1-b]thiazole derivatives. For instance, a derivative synthesized by the Shaik group showed potent antiproliferative effects on A549 lung cancer cells with an IC50 value of 0.92 µM, outperforming doxorubicin (IC50 = 1.778 µM) . This compound was found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Anti-infective Properties
Research indicates that imidazo[5,1-b]thiazole derivatives exhibit anti-infective properties against various pathogens. A study conducted by the Gürsoy group revealed that an imidazothiazole analog demonstrated significant therapeutic effects against Coxsackie B4 virus and feline coronavirus, highlighting its potential in antiviral drug development .
Interaction with Tubulin
The interaction of imidazo[5,1-b]thiazole derivatives with tubulin has been extensively studied. The binding affinity to α- and β-tubulin has been confirmed through docking studies, which showed critical hydrogen bonding interactions that stabilize the compound's binding . This interaction is pivotal for its antiproliferative activity.
Several case studies highlight the therapeutic potential of imidazo[5,1-b]thiazole derivatives:
- Lung Cancer Treatment : A derivative exhibited significant cytotoxicity against A549 cells and inhibited tubulin polymerization .
- Melanoma Therapy : Another compound displayed submicron IC50 values against melanoma cell lines while demonstrating selectivity over normal skin cells .
- Antiviral Applications : Compounds synthesized for antiviral activity showed effectiveness against multiple viral strains, indicating broad-spectrum potential .
Mechanism of Action
The mechanism of action of imidazo[5,1-B]thiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[2,1-B]thiazole: Known for its use in the synthesis of pharmaceutical agents.
Imidazo[1,2-C]thiazole: Studied for its potential anticancer properties.
Imidazo[4,5-D]thiazole: Utilized in the development of enzyme inhibitors.
Uniqueness: Imidazo[5,1-B]thiazole-7-carboxylic acid stands out due to its unique ring structure, which provides distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug design make it a valuable compound in both research and industrial applications .
Biological Activity
Imidazo[5,1-B]thiazole-7-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, mechanisms of action, and biological evaluations of this compound.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects against diseases such as cancer and infections. For instance, it has been shown to interact with kinases involved in cancer cell proliferation and survival pathways, thereby exerting antiproliferative effects on various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives:
- Lung Cancer : A derivative exhibited an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 1.778 µM). The addition of electron-donating groups enhanced cytotoxicity .
- Melanoma : The compound demonstrated high efficacy against melanoma cell lines with submicron molar IC50 values. It selectively inhibited the V600E-B-RAF kinase with an IC50 value of 0.19 μM, indicating potential for targeted melanoma therapies .
- Breast Cancer : Another derivative induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 1.65 μM and caused cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
This compound derivatives have also shown promising antimicrobial activities:
- Tuberculosis : Some derivatives displayed significant activity against Mycobacterium tuberculosis with MIC values below 1 μg/mL against both drug-sensitive and resistant strains. For example, a derivative showed an IC50 of 2.32 μM against Mtb H37Ra .
- Viral Infections : Derivatives have been evaluated for antiviral activity against viruses such as Coxsackie B4 and Junin virus, showing better therapeutic effects compared to standard treatments .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:
Compound | Target | Activity | IC50 (µM) | Notes |
---|---|---|---|---|
Compound 1 | Lung Cancer (A549) | Antiproliferative | 0.92 | Superior to doxorubicin |
Compound 2 | Melanoma (UACC-62) | Kinase Inhibition | 0.19 | Selective for V600E-B-RAF |
Compound 3 | Breast Cancer (MDA-MB-231) | Induces Apoptosis | 1.65 | Cell cycle arrest at G0/G1 |
Compound 4 | Mycobacterium tuberculosis | Antimicrobial | 2.32 | Selective inhibition |
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings:
- Lung Cancer Treatment : In vitro studies demonstrated that specific derivatives significantly inhibited lung cancer cell growth and induced apoptosis through the activation of caspases.
- Breast Cancer Models : Animal models treated with compounds derived from this compound showed reduced tumor growth and metastasis compared to controls.
- Antiviral Efficacy : Clinical evaluations indicated that certain derivatives could effectively reduce viral load in infected cell lines.
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-5-8(3-7-4)1-2-11-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZRHXNVJONYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=CN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634266 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211033-78-2 | |
Record name | Imidazo[5,1-b]thiazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211033-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.